N-(3-carbamoylthiophen-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide
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Overview
Description
N-(3-carbamoylthiophen-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide: is a complex organic compound that features a quinoline core substituted with thiophene and carbamoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-carbamoylthiophen-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where isatin reacts with a ketone in the presence of a base.
Introduction of Thiophene Groups: Thiophene groups can be introduced via Suzuki coupling reactions, where a boronic acid derivative of thiophene reacts with a halogenated quinoline.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.
Substitution: Electrophilic substitution reactions can occur on the quinoline or thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(3-carbamoylthiophen-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with biological macromolecules makes it a valuable tool in molecular biology.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(3-carbamoylthiophen-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to enzyme active sites, inhibiting their activity. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- N-(3-carbamoylphenyl)-2-(phenyl)quinoline-4-carboxamide
- N-(3-carbamoylthiophen-2-yl)-2-(phenyl)quinoline-4-carboxamide
- N-(3-carbamoylphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide
Uniqueness
N-(3-carbamoylthiophen-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide is unique due to the presence of both thiophene and quinoline moieties, which confer distinct electronic and steric properties. This makes it particularly versatile for various applications compared to its analogs.
Properties
IUPAC Name |
N-(3-carbamoylthiophen-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2S2/c20-17(23)12-7-9-26-19(12)22-18(24)13-10-15(16-6-3-8-25-16)21-14-5-2-1-4-11(13)14/h1-10H,(H2,20,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPOOBVLYXWDQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)NC4=C(C=CS4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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